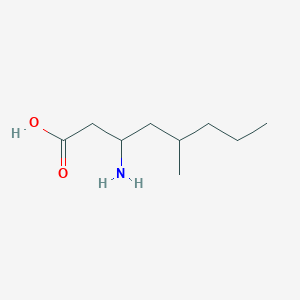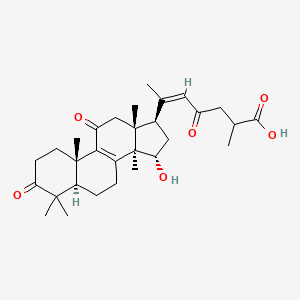
Cytidine 5'-Diphosphate Trisodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine 5’-diphosphate (trisodium salt) is a nucleotide compound that plays a crucial role in various biochemical processes. It is a cytosine nucleotide containing two phosphate groups esterified to the sugar moiety. This compound is involved in the synthesis of DNA and RNA, making it essential for genetic information transfer and cellular functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cytidine 5’-diphosphate (trisodium salt) is synthesized from cytidine monophosphate through the transfer of a phosphoryl group from adenosine triphosphate, catalyzed by the enzyme uridine monophosphate kinase . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal enzyme activity.
Industrial Production Methods
In industrial settings, the production of cytidine 5’-diphosphate (trisodium salt) involves large-scale enzymatic reactions using recombinant enzymes to enhance yield and purity. The process includes fermentation, purification, and crystallization steps to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Cytidine 5’-diphosphate (trisodium salt) undergoes various chemical reactions, including:
Phosphorylation: Conversion to cytidine triphosphate.
Hydrolysis: Breakdown into cytidine monophosphate and inorganic phosphate.
Substitution: Reaction with other nucleotides to form nucleic acid chains.
Common Reagents and Conditions
Phosphorylation: Requires adenosine triphosphate and uridine monophosphate kinase.
Hydrolysis: Typically occurs under acidic or enzymatic conditions.
Substitution: Involves nucleotidyl transferases and appropriate buffer systems.
Major Products
Cytidine triphosphate: Formed through phosphorylation.
Cytidine monophosphate: Produced via hydrolysis.
Nucleic acid chains: Result from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Cytidine 5’-diphosphate (trisodium salt) has numerous applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays and nucleotide synthesis.
Biology: Essential for studying DNA and RNA synthesis, gene expression, and cellular metabolism.
Medicine: Investigated for its potential in treating genetic disorders and as a component in nucleotide-based therapies.
Industry: Utilized in the production of nucleotides and nucleic acids for research and pharmaceutical applications
Wirkmechanismus
Cytidine 5’-diphosphate (trisodium salt) exerts its effects by serving as a substrate for various enzymes involved in nucleotide metabolism. It is converted to cytidine triphosphate, which participates in the synthesis of RNA and DNA. The compound also acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytidine triphosphate: A nucleoside triphosphate involved in RNA synthesis.
Cytidine monophosphate: A nucleotide used in the synthesis of cytidine diphosphate.
Uridine diphosphate: A nucleotide involved in carbohydrate metabolism.
Uniqueness
Cytidine 5’-diphosphate (trisodium salt) is unique due to its role as an intermediate in the synthesis of cytidine triphosphate and its involvement in various biochemical pathways. Its trisodium salt form enhances its solubility and stability, making it suitable for industrial and research applications .
Eigenschaften
Molekularformel |
C9H12N3Na3O11P2 |
|---|---|
Molekulargewicht |
469.12 g/mol |
IUPAC-Name |
trisodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15N3O11P2.3Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1 |
InChI-Schlüssel |
JENUKVZGXGULDX-LLWADOMFSA-K |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Quinolinecarboxylic acid, 7-[(7S)-7-amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-, hydrate](/img/structure/B11930589.png)

![[4,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11930598.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[7-(2,5-dioxopyrrol-1-yl)heptanoylamino]propanoyl]amino]propanoyl]amino]-N-(4-hydroxyphenyl)-N'-tritylbutanediamide](/img/structure/B11930599.png)



![(2Z)-3-(3-bromo-4-hydroxy-phenyl)-N-[2-[2-[[(2Z)-3-(3-bromo-4-hydroxy-phenyl)-2-hydroxyimino-propanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyimino-propanamide](/img/structure/B11930629.png)


![N-(3-azidopropyl)-3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B11930646.png)

